1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone
Description
This compound features a benzothiophene core linked via a ketone bridge to a piperazine ring substituted with a sulfonylated (E)-stilbene group. The (E)-configuration of the ethenyl group ensures a planar, conjugated structure, which may enhance π-π stacking interactions in biological systems.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c24-21(20-16-18-8-4-5-9-19(18)27-20)22-11-13-23(14-12-22)28(25,26)15-10-17-6-2-1-3-7-17/h1-10,15-16H,11-14H2/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSLWTKPLSJKAM-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3S2)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3S2)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone typically involves multiple steps, starting with the formation of the benzothiophene core. This can be achieved through the cyclization of appropriate thiophene precursors under specific conditions
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of catalysts and solvents that are optimized for efficiency and environmental safety. Continuous flow chemistry and other advanced techniques may be employed to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen atoms into the molecule.
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a metal catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and development.
Scientific Research Applications
1-Benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone has shown promise in several scientific research applications:
Chemistry: The compound's unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound's properties make it suitable for use in material science and drug discovery.
Mechanism of Action
The mechanism by which 1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares key structural features and inferred properties of the target compound with analogous derivatives:
Key Observations
Fluorophenyl (in ) introduces electronegativity, which may alter binding affinity in enzyme pockets.
Stereochemical Effects :
- The (E)-configuration in the target compound and the oxazole derivative favors extended conjugation, whereas the (Z)-isomer in disrupts planarity, likely reducing intermolecular interactions.
Substituent Contributions :
- Sulfonyl groups : Enhance water solubility and hydrogen-bond acceptor capacity across all compounds.
- Chlorine/fluorine : Chlorophenyl and dichlorophenyl groups increase lipophilicity, favoring membrane permeability.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in , involving sulfonylation of a piperazine intermediate. Substituent variability (e.g., benzothiophene vs. fluorophenyl) requires tailored starting materials.
Biological Activity
1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and estrogen receptor modulation. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiophene moiety and a piperazine ring, contributing to its unique biological properties. The molecular formula is C21H22N2O3S, with a molecular weight of 378.48 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O3S |
| Molecular Weight | 378.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis.
Case Study: Breast Cancer
In a specific case study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism appears to involve the downregulation of estrogen receptor activity, which is critical in hormone-responsive breast cancers.
The compound acts primarily as a selective estrogen receptor downregulator (SERD). By binding to estrogen receptors, it inhibits their activity, thereby preventing the proliferation of estrogen-dependent tumors. This mechanism is crucial for developing targeted therapies for breast cancer.
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth | |
| Apoptosis Induction | Increased apoptosis | |
| Estrogen Receptor Modulation | Downregulation |
Research Findings
Several studies have explored the biological effects of this compound:
- Cell Viability Assays : Various assays demonstrated that the compound significantly reduces viability in cancer cell lines.
- Apoptosis Assays : Flow cytometry analysis indicated increased apoptotic cells upon treatment with the compound.
- Estrogen Receptor Binding Studies : Binding affinity assays confirmed that the compound effectively binds to estrogen receptors, leading to their downregulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
